(R)-2-acetoxy-2-phenylacetic acid

Catalog No.
S778913
CAS No.
51019-43-3
M.F
C10H10O4
M. Wt
194.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-acetoxy-2-phenylacetic acid

CAS Number

51019-43-3

Product Name

(R)-2-acetoxy-2-phenylacetic acid

IUPAC Name

(2R)-2-acetyloxy-2-phenylacetic acid

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

InChI

InChI=1S/C10H10O4/c1-7(11)14-9(10(12)13)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,12,13)/t9-/m1/s1

InChI Key

OBCUSTCTKLTMBX-SECBINFHSA-N

SMILES

Array

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C(=O)O

Isomeric SMILES

CC(=O)O[C@H](C1=CC=CC=C1)C(=O)O

The exact mass of the compound (R)-2-Acetoxy-2-phenylacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R)-2-acetoxy-2-phenylacetic acid (CAS 51019-43-3), widely known as (R)-(-)-O-acetylmandelic acid, is a highly enantiopure chiral building block and analytical reagent. Structurally, it features an acetyl-protected hydroxyl group on a mandelic acid core, which significantly increases its hydrophobicity and solubility in aprotic organic solvents compared to its unacetylated counterpart. In procurement and material selection, this compound is primarily sourced as a premium chiral derivatizing agent (CDA) for NMR-based enantiomeric excess (ee) determination, a highly selective resolving agent for diastereomeric salt crystallization, and a ready-to-use protected intermediate for asymmetric synthesis workflows .

Substituting (R)-2-acetoxy-2-phenylacetic acid with unacetylated (R)-mandelic acid or racemic mixtures fundamentally compromises both analytical and synthetic workflows. In Steglich esterifications (e.g., DCC/DMAP coupling) used for derivatization, the unprotected α-hydroxyl group of free mandelic acid can trigger unwanted homocoupling and side reactions, whereas the acetyl moiety in (R)-O-acetylmandelic acid acts as an inherent protecting group ensuring clean conversion [1]. Furthermore, in NMR-based enantiomeric purity analysis, the acetyl methyl protons provide a distinct, sharp singlet that is highly sensitive to the diastereomeric environment, enabling precise integration for ee calculation—a critical analytical feature entirely absent in unacetylated mandelic acid[2].

Superiority as a ¹H NMR Chiral Derivatizing Agent

(R)-2-acetoxy-2-phenylacetic acid is widely utilized as a chiral derivatizing agent (CDA) because its acetyl group provides a sharp, easily integrated ¹H NMR singlet (typically around 2.15 ppm). When reacted with chiral amines or alcohols, the resulting diastereomers exhibit distinct chemical shift differences (Δδ) for the acetyl protons (e.g., up to 0.039 ppm separation), allowing precise calculation of enantiomeric excess (ee) [1]. In contrast, unacetylated (R)-mandelic acid lacks this isolated methyl probe, making proton NMR integration significantly more complex due to overlapping multiplet signals from the core structure.

Evidence Dimension¹H NMR Signal Resolution for ee Calculation
Target Compound DataProvides a distinct acetyl singlet (~2.15 ppm) with measurable Δδ (e.g., 0.006–0.039 ppm) for diastereomers
Comparator Or Baseline(R)-Mandelic acid (Lacks acetyl methyl group; relies on complex overlapping methine/aryl signals)
Quantified DifferenceEnables direct singlet integration vs. complex multiplet deconvolution
Conditions¹H NMR in CDCl3 or CD3OD at room temperature

Allows analytical chemists to rapidly and accurately determine enantiomeric purity using standard ¹H NMR without requiring ¹⁹F NMR or complex peak deconvolution.

Enhanced Processability in Steglich Esterification Workflows

In the derivatization or resolution of chiral alcohols via Steglich esterification, the unprotected hydroxyl group of standard mandelic acid can participate in unwanted side reactions or homocoupling. (R)-2-acetoxy-2-phenylacetic acid solves this by utilizing the acetyl moiety as an inherent protecting group. When coupled with racemic alcohols using DCC/DMAP in dichloromethane, (R)-O-acetylmandelic acid achieves near-quantitative conversion to diastereomeric esters without hydroxyl-driven side reactions [1]. Furthermore, its increased hydrophobicity compared to free mandelic acid vastly improves solubility in aprotic solvents like CH2Cl2.

Evidence DimensionCoupling Efficiency and Side-Reaction Mitigation
Target Compound DataNear-quantitative yield of diastereomeric esters in CH2Cl2 without homocoupling
Comparator Or Baseline(R)-Mandelic acid (Unprotected α-hydroxyl group prone to side reactions and lower CH2Cl2 solubility)
Quantified DifferenceEliminates α-hydroxyl side reactions; higher aprotic solvent solubility
ConditionsDCC/DMAP coupling in CH2Cl2 at room temperature

Ensures high-yield, clean derivatization of valuable chiral intermediates without the need for an additional synthetic protection step.

Thermodynamic Control in Diastereomeric Salt Crystallization

(R)-2-acetoxy-2-phenylacetic acid is highly effective for the optical resolution of racemic amines via diastereomeric salt crystallization. The steric bulk and distinct hydrogen-bonding profile of the acetyl group alter the crystal lattice thermodynamics compared to free mandelic acid. In optimized resolution protocols, (R)-O-acetylmandelic acid can achieve an enantiomeric excess (ee) of >95% for the target amine in a single crystallization step, driven by favorable eutectic compositions and thermodynamic control [1]. This makes it a preferred resolving agent when standard acids fail to provide sufficient diastereomeric discrimination.

Evidence DimensionEnantiomeric Excess (ee) via Single Crystallization
Target Compound DataCapable of >95% ee for specific amine resolutions
Comparator Or BaselineStandard resolving agents (Often yield <50% ee in first pass, requiring multiple recrystallizations)
Quantified DifferenceSignificantly higher first-pass ee, reducing required crystallization cycles
ConditionsDiastereomeric salt formation in mixed aqueous/organic solvents

Reduces solvent consumption and cycle times in industrial-scale chiral resolution processes.

NMR Determination of Enantiomeric Purity

Due to its distinct acetyl methyl singlet in ¹H NMR, this compound is ideal as a Chiral Derivatizing Agent (CDA) to accurately determine the enantiomeric excess of newly synthesized chiral alcohols, amines, and α-deuterated carboxylic acids without requiring specialized ¹⁹F NMR setups [1].

Optical Resolution of Racemic Amines

Leveraging its unique solubility and lattice-forming properties, (R)-2-acetoxy-2-phenylacetic acid is highly effective in industrial and laboratory settings for the separation of racemic amine mixtures via diastereomeric salt crystallization[2].

Protected Precursor for Asymmetric Synthesis

Utilized as a ready-to-use protected chiral building block in the synthesis of complex pharmaceuticals, where the acetyl group prevents unwanted side reactions during Steglich coupling steps, eliminating the need for an extra protection phase [3].

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

194.05790880 Da

Monoisotopic Mass

194.05790880 Da

Heavy Atom Count

14

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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